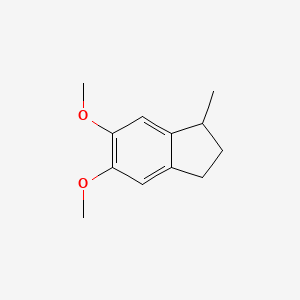

5,6-Dimethoxy-1-methylindane

Description

Historical Context and Evolution of Indane Chemistry

The history of indane chemistry is intrinsically linked to the broader evolution of organic chemistry. beilstein-journals.org Initially identified as a component of coal tar, indane (C9H10) itself is a colorless liquid hydrocarbon. chemicalbook.com Early research focused on its basic properties and reactions. However, the discovery of potent biological activities in naturally occurring and synthetic indane derivatives spurred a deeper investigation into its chemistry. Over the decades, research has evolved from basic characterization to the development of sophisticated synthetic methods for creating complex, substituted indane analogues. azolifesciences.com This has been driven by the pharmaceutical industry's interest in leveraging the indane core for therapeutic agents, leading to well-known drugs such as the anti-inflammatory Sulindac and the HIV protease inhibitor Indinavir. mdpi.com

Structural Significance of the Indane Core in Natural and Synthetic Compounds

The structural significance of the indane core lies in its unique combination of aromatic and aliphatic features within a constrained bicyclic system. nih.gov This fusion provides a three-dimensional structure that can effectively orient substituents to interact with biological targets like enzymes and receptors. tudublin.ie The cyclopentane (B165970) ring can adopt various conformations, and its carbon atoms (C1, C2, and C3) can be functionalized to modulate a compound's properties. In nature, the indane scaffold appears in a range of biologically active products. nih.gov In synthetic chemistry, it serves as a foundational structure for drugs targeting a spectrum of diseases, from cancer to neurodegenerative disorders. mdpi.comazolifesciences.comnih.gov

Overview of Methoxylated Indane Systems in Academic Literature

The introduction of methoxy (B1213986) groups (-OCH3) onto the indane scaffold significantly influences the electronic and steric properties of the molecule, often enhancing its biological activity. Academic literature contains extensive research on methoxylated indanes, particularly those with substitutions on the benzene (B151609) ring. researchgate.net A prominent example is 5,6-dimethoxy-1-indanone (B192829) , a key intermediate in the synthesis of Donepezil, a medication used to treat Alzheimer's disease. azolifesciences.comresearchgate.net Research has shown that the position and number of methoxy groups are critical for activity. Studies have explored the synthesis and energetic properties of various methoxy-indanones, revealing how these substitutions affect the molecule's stability and reactivity. researchgate.net The Michael addition reaction on derivatives like 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one has been studied to create a variety of new compounds with differing stabilities and potential applications. researchgate.net

Rationale for Focused Research on 5,6-Dimethoxy-1-methylindane and Related Structures

While direct research on This compound is not extensively documented in the available literature, the rationale for its investigation can be inferred from established principles of medicinal chemistry and rational drug design. tudublin.ie The significant biological activity of related compounds, especially the cholinesterase inhibition by derivatives of 5,6-dimethoxy-1-indanone , provides a strong impetus for exploring structural analogues. researchgate.net

The core principle is structure-activity relationship (SAR) exploration. By systematically modifying a known active scaffold, researchers can probe the chemical space to identify compounds with improved potency, selectivity, or pharmacokinetic properties. tudublin.ie Replacing the C1-ketone of the highly researched indanone series with a methyl group to create This compound would be a logical step to:

Investigate the role of the C1-carbonyl group: Determining if the ketone's hydrogen-bonding capacity is essential for the biological activity observed in the indanone series.

Modify lipophilicity and steric profile: The change from a polar ketone to a nonpolar methyl group alters the molecule's size, shape, and ability to cross biological membranes.

Explore new biological targets: While the indanone core is linked to certain targets, the modified 1-methylindane scaffold might exhibit affinity for different biological pathways or receptors. nih.govmdpi.com

Therefore, focused research on This compound represents a rational approach to expanding the therapeutic potential of the indane chemical family, building on decades of work on its close structural relatives.

Key Research Challenges and Opportunities within the Indane Chemical Space

The exploration of the indane chemical space, while promising, is not without its challenges. A primary hurdle is the development of stereoselective and regioselective synthetic methods. Creating specific isomers of substituted indanes can be complex, often requiring multi-step syntheses and challenging purification processes. edepositireland.ie For instance, the synthesis of specific trifluoromethyl-indanes highlights the intricate methods needed to control substitution patterns. edepositireland.ie

Despite these challenges, significant opportunities exist. The indane scaffold is a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets. nih.govmdpi.com Key opportunities include:

Discovery of Novel Bioactivities: The vast number of potential indane derivatives remains largely unexplored. Hybridizing the indane scaffold with other pharmacophores has already shown promise in generating novel anticancer agents. nih.govnih.gov

Targeting Disease Interfaces: Researchers are designing indane hybrids that combine anti-inflammatory and anti-tumor activities, targeting the known link between chronic inflammation and cancer. nih.gov

Materials Science Applications: Beyond medicine, certain indane derivatives, such as 1-methylindane , are components of fuels, suggesting potential applications in materials science and industrial chemistry. chemicalbook.com

The continued development of advanced synthetic methodologies and computational screening will be crucial in overcoming the existing challenges and unlocking the full potential of the diverse indane chemical space.

Data Tables

Physical & Chemical Properties of Indane and Related Compounds

Interactive data table. Click on headers to sort.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Indane | 496-11-7 | C₉H₁₀ | 118.18 | 176.5 | -51.4 |

| 1-Methylindane | 767-58-8 | C₁₀H₁₂ | 132.20 | ~204 | N/A |

| 5,6-Dimethoxy-1-indanone | 2107-69-9 | C₁₁H₁₂O₃ | 192.21 | N/A | 118-120 |

| This compound | N/A | C₁₂H₁₆O₂ | 192.25 | N/A | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

5,6-dimethoxy-1-methyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C12H16O2/c1-8-4-5-9-6-11(13-2)12(14-3)7-10(8)9/h6-8H,4-5H2,1-3H3 |

InChI Key |

DAEGZFOWRIWBOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=CC(=C(C=C12)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 5,6 Dimethoxy 1 Methylindane and Its Precursors

Strategies for the Construction of the 5,6-Dimethoxyindane Core

The synthesis of the 5,6-dimethoxyindane framework is a critical first step, with the primary target often being the ketone intermediate, 5,6-dimethoxy-1-indanone (B192829). This intermediate serves as a versatile precursor for further functionalization. ncats.io Various synthetic strategies have been developed to construct this bicyclic core efficiently.

Friedel-Crafts Annulation and Intramolecular Cyclization Approaches

Intramolecular Friedel-Crafts reactions are a cornerstone for the synthesis of indanones, including the 5,6-dimethoxy derivative. liv.ac.ukbeilstein-journals.org This approach typically involves the cyclization of a substituted phenylpropanoic acid or its corresponding acid chloride. A common and effective method involves the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid. scielo.br The reaction is promoted by strong acids, which facilitate the intramolecular electrophilic attack of the acyl group onto the electron-rich aromatic ring.

Polyphosphoric acid (PPA) is a frequently used reagent for this transformation, acting as both a catalyst and a solvent. d-nb.info The concentration of PPA, specifically its phosphorus pentoxide (P₂O₅) content, can be crucial for controlling regioselectivity in related systems, ensuring the formation of the desired 5,6-disubstituted pattern over other potential isomers. d-nb.inforug.nl An alternative to PPA is the use of a mixture of P₂O₅ and a strong acid like p-toluenesulfonic acid, which can drive the reaction to completion at elevated temperatures. scielo.br Another classic approach involves converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride), which is then cyclized using a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.orgbyjus.com

Table 1: Selected Conditions for Intramolecular Friedel-Crafts Cyclization to form 5,6-Dimethoxy-1-indanone

| Precursor | Reagents/Catalyst | Conditions | Yield | Reference |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | P₂O₅, p-Toluenesulfonic acid | 120 °C, 5 min | — | scielo.br |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | 100 °C | — | d-nb.info |

| 3-Phenylpropionic acid chloride | Aluminum chloride (AlCl₃) | Refluxing benzene (B151609) | 90% | beilstein-journals.org |

| 3-Chloro-3',4'-dimethoxypropiophenone | Sulfuric acid | 55-59 °C, 8 hours | >90% | quickcompany.in |

Yields and conditions are illustrative of the general reaction type; specific yields for 5,6-dimethoxy-1-indanone may vary.

Multistep Synthetic Routes to Dimethoxyindanones

Multistep syntheses provide alternative pathways to the 5,6-dimethoxyindanone core, often starting from more readily available materials. These routes offer flexibility in introducing substituents and can avoid the harsh conditions of some one-pot cyclizations.

One documented synthesis begins with 3,4-dimethoxybenzaldehyde. chinjmap.com This route involves several transformations to build the necessary carbon side chain before the final cyclization step is performed, showcasing a planned, step-wise approach to the target molecule. chinjmap.com

Another industrially relevant process starts with 3-chloro-3',4'-dimethoxypropiophenone. quickcompany.in This precursor undergoes an intramolecular Friedel-Crafts alkylation reaction catalyzed by a strong acid like sulfuric acid. This method is designed to be efficient and high-yielding, making it suitable for larger-scale production. quickcompany.in The development of such multi-step flow processes, where intermediates are generated and consumed in a continuous sequence, represents a modern paradigm in molecular assembly, minimizing the need for purification at each stage. syrris.jp

Modern Catalytic Methods in Indanone Synthesis

Contemporary organic synthesis has introduced a variety of powerful catalytic methods for constructing the indanone skeleton, often under milder conditions and with greater functional group tolerance than traditional methods. organic-chemistry.org

Palladium-Catalyzed Reactions : Palladium catalysis has been effectively used in carbonylative cyclizations and Heck-aldol cascade reactions to form indanones. liv.ac.ukorganic-chemistry.org For instance, a one-pot synthesis can be achieved through a Heck reaction that installs an enol functionality on an aromatic ring, which is followed by an aldol-type annulation to close the five-membered ring. liv.ac.uk

Rhodium-Catalyzed Reactions : Rhodium catalysts are employed for the carbonylative arylation of alkynes, where an alkyne, an arylboroxine, and carbon monoxide combine to form the indanone structure. iyte.edu.tr Rhodium(III)-catalyzed C-H activation has also been shown to be effective for coupling substrates like α-ammonium acetophenones with α-diazo esters to furnish benzocyclopentanones. organic-chemistry.org

Other Metal-Catalyzed Cyclizations : Catalysts based on other metals, such as indium and bismuth, have also found use. organic-chemistry.orgresearchgate.net For example, a combination of In(OTf)₃ and benzoic acid can promote the coupling of alkynes and acetals to form 2,3-disubstituted indanones through a tandem cycloaddition and Nazarov reaction sequence. organic-chemistry.org The Nazarov cyclization, a conrotatory electrocyclic reaction of a divinyl ketone, is a powerful method for forming cyclopentenones and can be adapted for indanone synthesis, sometimes catalyzed by Lewis acids like Bi(OTf)₃. researchgate.net

Introduction and Regioselective Placement of the Methyl Group at C-1 or C-2

Once the 5,6-dimethoxyindanone core is secured, the next critical step toward the final compound is the introduction of the methyl group. The regioselectivity of this addition is paramount, as methylation can occur at different positions, primarily the C-2 carbon adjacent to the carbonyl group.

Stereoselective Alkylation Strategies for Indanone Derivatives

Achieving stereocontrol during alkylation is a significant challenge in synthesis. For indanone derivatives, introducing a methyl group at the C-2 position creates a new stereocenter. Stereoselective alkylation aims to produce one enantiomer preferentially over the other. This is typically accomplished by using chiral auxiliaries, which are temporarily attached to the molecule to direct the approach of the electrophile, or by employing chiral catalysts. While specific examples for 5,6-dimethoxy-2-methylindanone are not detailed in the provided context, the general principle involves the formation of a planar enolate intermediate. The facial selectivity of the subsequent alkylation is then controlled by the chiral environment, leading to an enantiomerically enriched product.

Enolate Chemistry in Methyl Group Incorporation

The most common strategy for introducing an alkyl group at the carbon adjacent to a carbonyl (the α-carbon) is through enolate chemistry. masterorganicchemistry.comyoutube.com The protons on the α-carbon (C-2) of 5,6-dimethoxy-1-indanone are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting anion to be stabilized by resonance. masterorganicchemistry.com

The process involves two main steps:

Enolate Formation : A strong, non-nucleophilic base is used to deprotonate the C-2 position. Lithium diisopropylamide (LDA) is a common choice for this purpose because it is a very strong base that can irreversibly and quantitatively convert the ketone into its enolate anion at low temperatures (e.g., -78 °C). wikipedia.orgkhanacademy.org The equilibrium of this reaction heavily favors the formation of the enolate. khanacademy.org

Alkylation : The resulting enolate anion is a potent nucleophile. The negative charge is delocalized between the C-2 carbon and the oxygen atom. wikipedia.org While reaction with hard electrophiles can occur at the oxygen, reaction with softer electrophiles, such as methyl iodide (CH₃I) or dimethyl sulfate, occurs at the carbon atom. youtube.com This nucleophilic attack on the methylating agent forms a new carbon-carbon bond, yielding 5,6-dimethoxy-2-methyl-1-indanone.

This enolate-based alkylation is a foundational method for C-C bond formation and is the primary route for synthesizing C-2 substituted indanones. youtube.com Direct methylation at the C-1 position via this method is not feasible; that position is typically functionalized through other means, such as a Grignard reaction on the carbonyl followed by subsequent transformations.

Reduction Pathways for the Conversion of Indanones to Indanes

The conversion of 5,6-dimethoxy-1-indanone, a key precursor, to the 5,6-dimethoxy-1-methylindane scaffold is a critical transformation that hinges on the reduction of the carbonyl functionality. The strategic choice of reduction methodology is essential for achieving the desired product with high yield and stereochemical control. The synthesis of the target compound typically involves the initial conversion of 5,6-dimethoxy-1-indanone to an intermediate, such as 5,6-dimethoxy-1-methyl-1-indanol via a Grignard reaction, followed by dehydration to the corresponding indene (B144670). The final step is the reduction of the carbon-carbon double bond of the indene ring.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a primary method for the reduction of the indene intermediate to the final indane product. This process involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of the reduction.

Commonly employed catalysts include platinum, palladium, and nickel. For instance, palladium on carbon (Pd/C) is a versatile and widely used catalyst for the hydrogenation of alkenes under mild conditions of temperature and pressure. Platinum-based catalysts, such as platinum oxide (Adam's catalyst), are also highly effective. Bimetallic catalysts can offer enhanced activity and selectivity compared to their monometallic counterparts. researchgate.net The hydrogenation of an alkene within the indene ring is generally a facile process that proceeds with high efficiency to yield the saturated indane ring system.

Research into the hydrogenation of structurally similar ketones has shown that catalysts like copper-silica (Cu/SiO₂) can be highly effective for certain reductions, although this is more typically applied to the carbonyl group itself. jst.go.jp For the reduction of an indene double bond, heterogeneous catalysts like Pd/C or PtO₂ are standard choices, ensuring complete saturation to the indane scaffold.

Table 1: Comparison of Catalysts for Hydrogenation

| Catalyst | Typical Substrate | Conditions | Selectivity |

|---|---|---|---|

| Pd/C | Alkenes, Alkynes, Carbonyls | Low pressure H₂, Room Temp | High for C=C and C≡C bonds |

| PtO₂ (Adam's Cat.) | Aromatic rings, Alkenes | H₂ (1-4 atm), various solvents | Highly active, can reduce arenes |

| Raney Ni | Wide range of functional groups | H₂, elevated temp/pressure | Very active, less selective |

| Rh/C | Aromatic rings, Alkenes | Mild conditions | Effective for arene hydrogenation |

Chemoselective Reduction of Carbonyl Functionality

Chemoselectivity in the reduction of the precursor indanone is crucial, especially when other reducible functional groups are present in a more complex derivative. The goal is to selectively target the carbonyl group while leaving other functionalities intact. youtube.com The reactivity of carbonyl groups generally follows the order: aldehyde > ketone > ester > amide. youtube.com

A variety of reagents are available for the chemoselective reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones over esters and amides. libretexts.orgresearchgate.net For substrates containing both a ketone and an alkene, the Luche reduction, which employs NaBH₄ in combination with a lanthanide salt like cerium(III) chloride (CeCl₃), is exceptionally effective for the 1,2-reduction of the carbonyl group without affecting the double bond. researchgate.net

In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent, capable of reducing ketones, esters, and amides. libretexts.org Therefore, its use requires careful consideration of the substrate's functional groups.

Another strategy for chemoselective transformations involves the in situ protection of one carbonyl group while another is modified. For example, phosphonium (B103445) salts can be used to temporarily protect a more reactive carbonyl group (like an aldehyde), allowing for the selective reduction or alkylation of a less reactive ketone. youtube.com

Table 2: Selectivity of Common Reducing Agents for Carbonyls

| Reducing Agent | Abbreviation | Reactivity | Selectivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Reduces aldehydes, ketones, esters, amides |

| Sodium Cyanoborohydride | NaBH₃CN | Mild | Selective for imines at neutral pH |

| Diisobutylaluminum Hydride | DIBAL-H | Moderate | Reduces esters to aldehydes at low temp. |

Derivatization Strategies of the this compound Scaffold

The this compound core serves as a versatile scaffold for the synthesis of a wide array of derivatives. Functionalization can occur at the aromatic ring, the indane core's aliphatic positions, or through the construction of new fused ring systems.

Synthesis of Novel Indane Derivatives through Functionalization

The functionalization of the indane scaffold allows for the systematic modification of its physicochemical and biological properties. The electron-rich dimethoxy-substituted benzene ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, which would likely occur at the C-4 or C-7 positions.

Modern synthetic methods like C-H bond functionalization offer powerful tools for derivatization. Oxidative cross-dehydrogenative coupling (CDC) reactions, for instance, enable the formation of C-C or C-heteroatom bonds by directly coupling two C-H bonds. nih.gov While specific examples on the this compound scaffold are not prevalent in the literature, the principles have been demonstrated on analogous heterocyclic systems, suggesting their applicability. nih.gov For example, the benzylic C-H bonds on the indane ring could be potential sites for such functionalization.

Furthermore, derivatives can be synthesized from the indanone precursor. A study reported the synthesis of a series of substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues, showcasing derivatization at the C-2 position of the indanone ring. researchgate.net

Exploration of Heterocyclic Adducts and Fused Systems

The this compound scaffold can be elaborated into more complex polycyclic systems by fusing heterocyclic rings onto the indane framework. Such strategies are common in medicinal chemistry to explore new chemical space and modulate biological activity.

One approach involves the synthesis of functionalized indanes that can undergo subsequent cyclization reactions to form fused heterocycles. For example, an amino-substituted indane could serve as a precursor for the synthesis of fused imidazole, pyrazine, or triazole systems. beilstein-journals.org

Palladium-catalyzed cascade reactions are a powerful method for constructing fused polycyclic aromatic systems. nih.gov Methodologies that involve an initial Suzuki-Miyaura coupling followed by an intramolecular C-H arylation have been used to synthesize acenaphthylene-fused heteroarenes like thiophenes, furans, and pyrazoles from dihalonaphthalene precursors. nih.gov A similar strategy could conceptually be applied to a suitably functionalized dihalo-dimethoxyindane to generate novel fused heterocyclic structures. Multicomponent reactions (MCRs) also offer an efficient pathway to complex heterocyclic structures from simpler building blocks, including amino-substituted aromatic compounds. jst.go.jp The synthesis of furan-fused polyheterocyclic systems has been achieved through various cyclization strategies, highlighting the broad potential for creating diverse molecular architectures from aromatic precursors.

Advanced Spectroscopic and Structural Elucidation of 5,6 Dimethoxy 1 Methylindane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5,6-Dimethoxy-1-methylindane reveals distinct signals for each unique proton environment. The aromatic region features two singlets, characteristic of the isolated protons at the C-4 and C-7 positions. The aliphatic region of the indane core shows complex multiplets for the protons at C-1, C-2, and C-3, arising from spin-spin coupling. The methyl group at C-1 appears as a doublet due to its coupling with the adjacent methine proton (H-1). The two methoxy (B1213986) groups each produce a sharp singlet, confirming their presence.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-7 | 6.85 | s | 1H |

| H-4 | 6.78 | s | 1H |

| 6-OCH₃ | 3.87 | s | 3H |

| 5-OCH₃ | 3.84 | s | 3H |

| H-1 | 3.31 | m | 1H |

| H-3 | 2.92 | m | 2H |

| H-2 | 2.45, 1.88 | m, m | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms. The aromatic region shows six distinct signals: two for the methoxy-substituted carbons (C-5, C-6), two for the quaternary bridgehead carbons (C-3a, C-7a), and two for the protonated aromatic carbons (C-4, C-7). The aliphatic carbons of the five-membered ring and the methyl and methoxy carbons appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-6 | 148.9 |

| C-5 | 147.5 |

| C-7a | 141.2 |

| C-3a | 135.4 |

| C-7 | 109.5 |

| C-4 | 108.1 |

| 6-OCH₃ | 56.1 |

| 5-OCH₃ | 55.9 |

| C-1 | 40.5 |

| C-3 | 34.2 |

| C-2 | 31.1 |

Two-dimensional NMR experiments are crucial for establishing the connectivity of the carbon skeleton and assigning the ¹H and ¹³C signals definitively.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the COSY spectrum would show a clear correlation between the methyl protons (1-CH₃) and the H-1 proton. Furthermore, it would map the coupling pathway from H-1 to the H-2 protons, and from the H-2 protons to the H-3 protons, thus confirming the structure of the five-membered ring. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum. For example, the proton signal at δ 6.85 ppm would correlate to the carbon signal at δ 109.5 ppm, assigning them as H-7 and C-7, respectively. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it shows correlations between protons and carbons over two or three bonds. youtube.com This technique is instrumental in connecting different spin systems and confirming the placement of substituents on the aromatic ring. Key correlations would include the signals from the methoxy protons (δ ~3.8 ppm) to the aromatic carbons C-5 and C-6, confirming the substitution pattern. Additionally, correlations from the aliphatic H-1 and H-3 protons to the aromatic bridgehead carbons C-7a and C-3a would solidify the fusion of the two rings.

Table 3: Key HMBC Correlations for this compound

| Proton (δH) | Correlated Carbons (δC) |

|---|---|

| H-7 (6.85) | C-5, C-7a |

| H-4 (6.78) | C-3a, C-6 |

| 6-OCH₃ (3.87) | C-6 |

| 5-OCH₃ (3.84) | C-5 |

| H-1 (3.31) | C-2, C-7a, 1-CH₃ |

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically <5 Å), regardless of whether they are connected through chemical bonds. wikipedia.orglibretexts.org NOE difference spectroscopy is a powerful one-dimensional technique used to determine the relative stereochemistry of molecules. intermediateorgchemistry.co.uk

In the case of this compound, an NOE experiment would be used to confirm the spatial relationship between the substituents on the five-membered ring and the adjacent aromatic ring. Specifically, irradiation of the methyl group protons (1-CH₃) would be expected to produce an NOE enhancement in the signals of protons that are spatially proximate. A significant enhancement would be observed for the H-1 proton and one of the H-2 protons, indicating they are on the same face of the cyclopentyl ring. Crucially, an NOE would also be expected between the 1-CH₃ protons and the aromatic H-7 proton, confirming the orientation of the methyl group relative to the fused benzene (B151609) ring. acdlabs.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. libretexts.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mdpi.com The resulting spectrum is a molecular fingerprint, showing characteristic absorption bands for different functional groups. For this compound, the FTIR spectrum would confirm the presence of its key structural features.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| ~1610, ~1485 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch (Asymmetric) | Aryl Ether (Methoxy) |

| ~1040 | C-O Stretch (Symmetric) | Aryl Ether (Methoxy) |

The spectrum would clearly display sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H stretching of the indane and methyl groups. Aromatic C-H stretches would appear at slightly higher wavenumbers (>3000 cm⁻¹). The presence of the two methoxy groups would be confirmed by strong C-O stretching bands, typically observed around 1260 cm⁻¹ and 1040 cm⁻¹. nih.gov Aromatic C=C stretching vibrations would be visible in the 1610-1485 cm⁻¹ region.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. youtube.com While FTIR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of a molecule. libretexts.org

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the carbon skeleton. The symmetric stretching vibrations of the aromatic ring, which are often weak in the IR spectrum, typically produce strong and sharp signals in the Raman spectrum. physicsopenlab.org This makes Raman an excellent tool for confirming the integrity of the aromatic core. The aliphatic C-H stretching and bending modes are also observable, providing complementary data to the FTIR spectrum. nih.govspectroscopyonline.com

Table 5: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic |

| ~1610 | C=C Stretch (Symmetric) | Aromatic Ring |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| 1-methylindane |

Structure Activity Relationship Studies of 5,6 Dimethoxy 1 Methylindane Derivatives Non Clinical Focus

Design Principles for Modulating Molecular Interactions

The design of derivatives based on the 5,6-dimethoxy-1-methylindane scaffold is rooted in the concept of "privileged structures," which are molecular frameworks capable of binding to multiple, distinct biological targets. nih.gov The indane core is a prime example of such a scaffold, having been successfully utilized to develop ligands for a range of target families. nih.gov The fundamental goal in modifying this core is to optimize molecular recognition by biological systems, which relies on specific, attractive interactions between the ligand and its host protein. nih.gov

A key design strategy involves the analysis of enthalpic and entropic contributions to the binding free energy, solvation effects, and the role of individual water molecules. nih.gov The modification of the indane scaffold often employs the "tail approach," where specific chemical moieties are appended to the core structure. This strategy aims to introduce or enhance desired physicochemical properties and to create specific interactions with amino acid residues in the target's binding pocket, thereby improving potency and selectivity. nih.gov For instance, the introduction of bulky substituents onto an indane-sulfonamide ring can alter the binding mode within an enzyme's active site while maintaining potent inhibitory properties, offering a strategy to achieve diverse inhibition profiles. nih.gov The optimization process requires a deep understanding of interaction geometries, including hydrogen bonds, weaker polar interactions, and lipophilic interactions between aliphatic and aromatic systems, to guide the rational design of new derivatives. nih.gov

In Vitro Enzyme Inhibition Studies

The dimethoxyindane scaffold has been a focal point for the development of various enzyme inhibitors, with researchers exploring its potential against cholinesterases and carbonic anhydrases, among others.

The 5,6-dimethoxyindanone moiety is a critical component of highly potent acetylcholinesterase (AChE) inhibitors. Structure-activity relationship (SAR) studies have shown that this specific substitution pattern is crucial for effective interaction with the peripheral anionic site (PAS) of the AChE enzyme. researchgate.net

A pivotal discovery in this area was the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a derivative known as E2020, the active ingredient in Donepezil). bohrium.comnih.gov SAR studies revealed that replacing the 2-isoindoline moiety of an earlier analogue with an indanone group resulted in no significant loss of potency. bohrium.comnih.gov Among the synthesized indanone derivatives, the compound featuring the 5,6-dimethoxy substitution was one of the most powerful AChE inhibitors discovered, with an IC50 value of 5.7 nM. bohrium.comnih.gov This derivative also demonstrated remarkable selectivity, being 1250 times more selective for AChE over butyrylcholinesterase (BuChE). bohrium.comnih.gov Further modifications indicated that while the 5,6-dimethoxy groups provide efficient interactions, a methoxy (B1213986) group at the 6-position alone can also confer potent AChE inhibition through hydrophobic interactions. researchgate.net

Table 1: In Vitro Cholinesterase Inhibition by Indanone Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) |

|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 | 1250 |

| Physostigmine | AChE | - | - |

| Tacrine | AChE | - | - |

Data sourced from references bohrium.comnih.gov.

Derivatives of the 5,6-dimethoxyindane scaffold have also been investigated as inhibitors of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes. nih.govnih.gov The inhibition mechanisms for CAs are diverse and include direct binding to the catalytic zinc ion, anchoring to the zinc-coordinated water molecule, or occluding the entrance to the active site. nih.gov

Research into indane-based sulfonamides has shown they are promising leads for designing selective CA inhibitors. nih.gov Specifically, SAR studies on a series of dihydroindeno[1,2-c]pyrazole derivatives revealed that the presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring was beneficial for inhibitory activity against the human CA II (hCA II) isoform. nih.gov One such derivative, 15 , also demonstrated potent inhibition of the tumor-associated isoform hCA IX, with activity greater than the standard inhibitor acetazolamide. nih.gov The structural analysis of indanesulfonamides complexed with hCA II shows that the indane ring's orientation within the active site can vary significantly with substitution, providing a pathway to engineer isoform selectivity. nih.gov

Table 2: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Indane Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target Isozyme | Inhibition Constant (Ki, nM) |

|---|---|---|

| 15 (indene-pyrazole fused) | hCA IX | < 25.8 |

| 4c (pyrazole-carboxamide) | hCA IX | < 25.8 |

| 5b (pyrazole-carboxamide) | hCA IX | < 25.8 |

| Acetazolamide (AAZ) | hCA IX | 25.8 |

| 10c (pyridazine-carboxamide) | hCA IX | 568.8 |

Data sourced from reference nih.gov.

The indane framework is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a foundation for inhibitors targeting a wide array of enzymes. nih.gov This versatility has prompted broad investigations into its potential applications.

Arylidene indanone derivatives, which are rigid analogues of chalcones, have been explored as inhibitors of various enzymes, including cholinesterases and tubulin. researchgate.net Beyond these, the indane scaffold has been incorporated into novel hybrid molecules with potential anticancer activity. For example, a hybrid scaffold combining benzophenone (B1666685) and indanone systems was designed to target both tubulin and the estrogen receptor. nih.govresearchgate.net Furthermore, rational design based on crystal structures has led to the identification of indane-based heterocyclic inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and disease. nih.gov These studies underscore the adaptability of the indane core for creating inhibitors against diverse enzymatic targets through strategic structural modifications. nih.govresearchgate.net

Ligand Interactions with Molecular Targets (Receptors, Transporters, Proteins) in vitro

The utility of the indane scaffold extends to interactions with non-enzymatic protein targets, particularly receptors in the central nervous system.

The indene (B144670) framework is a key structural feature in ligands developed for serotonin (B10506) (5-HT) receptors, which are implicated in various neuropsychiatric conditions. nih.gov While much research has focused on arylpiperazine derivatives, mdpi.com studies on indenylsulfonamides have demonstrated their potential as potent 5-HT receptor antagonists. researchgate.net

SAR studies of N-(inden-5-yl)sulfonamides targeting the 5-HT6 receptor have shown that the core indene structure is vital for binding. Modifications to the side chain at the indene 3-position significantly influence binding affinity. For instance, constraining the aminoethyl side arm within a cyclic amine, such as a pyrrolidine (B122466) ring, resulted in a derivative with a very high binding affinity (Ki = 3 nM). researchgate.net Interestingly, structurally abbreviated versions lacking the side arm at the 3-position still retained binding affinity, indicating its non-essential nature for initial recognition by the receptor. researchgate.net Functional assays confirmed that these compounds act as 5-HT6 antagonists. researchgate.net The 5-HT2A receptor is another important target, and ligands are often assessed for their selectivity against the highly homologous 5-HT2B and 5-HT2C receptors to ensure targeted activity. nih.govnih.gov

Table 3: In Vitro Binding Affinity of Indenylsulfonamide Derivatives at the 5-HT6 Receptor This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Modification | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| 28 | Pyrrolidine analogue | 3 | Antagonist |

| Structurally Abbreviated Analogues | N,N-aminoethyl side arm removed | ≥ 43 | - |

Data sourced from reference researchgate.net.

Other Molecular Target Interactions and Mechanistic Probes

Detailed investigations into the specific molecular targets and mechanistic pathways of this compound and its derivatives, beyond their primary activities, are not extensively documented in publicly available scientific literature. While the broader class of indane-containing molecules has been explored for various biological activities, the specific interactions of the this compound scaffold remain a subject for further elucidation.

Research into other antimycobacterial agents has identified potential targets that could be relevant for future studies on indane derivatives. For instance, enzymes such as decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) and KasA are crucial for the viability of Mycobacterium tuberculosis and have been the focus of inhibitor development. nih.govumw.edu Specifically, DprE1 is an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov Similarly, KasA has been identified as an attractive drug target in M. tuberculosis. umw.edu However, direct evidence linking this compound derivatives to these or other specific molecular targets is yet to be established.

Antimicrobial Compound Design and Activity Assessment in vitro

Antibacterial Activity against Pathogenic Strains

The antibacterial potential of indane derivatives has been investigated against various pathogenic bacteria. The aminoindane ring, a key structural feature, is recognized for its presence in biologically active molecules with a range of pharmacological effects, including antibacterial properties. nih.gov

Studies on specific aminoindane derivatives have demonstrated their activity against significant nosocomial pathogens such as Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These bacteria are major contributors to hospital-acquired infections and are known for their resistance to multiple antibiotics. nih.gov In in vitro assessments using disc diffusion and microdilution techniques, certain aminoindane compounds have shown inhibitory effects on the growth of these challenging pathogens. nih.gov For example, two particular aminoindane derivatives exhibited zone diameters between 0.7 and 1.0 mm against A. baumannii and MRSA. nih.gov The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 3.9025 to 15.625 µg/ml, indicating their potential as a basis for the development of new antibacterial agents. nih.gov

In a broader context, derivatives of 1,3-indanedione have also been synthesized and evaluated for their antimicrobial properties. nih.gov A series of novel 1,3-indanedione derivatives, specifically Schiff bases formed from a styrylated indanedione, were tested against S. aureus and E. coli. nih.gov Among the synthesized compounds, some demonstrated moderate activity against the selected bacterial strains. nih.gov

Table 1: Antibacterial Activity of Aminoindane Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/ml) |

|---|---|---|---|

| Aminoindane derivative 8 | A. baumannii | 0.7 - 1.0 | 3.9025 - 15.625 |

| Aminoindane derivative 8 | MRSA | 0.7 - 1.0 | 3.9025 - 15.625 |

| Aminoindane derivative 9 | A. baumannii | 0.7 - 1.0 | 3.9025 - 15.625 |

| Aminoindane derivative 9 | MRSA | 0.7 - 1.0 | 3.9025 - 15.625 |

Data sourced from a study on the biological evaluation of aminoindane derivatives as antibacterial agents. nih.gov

Antimycobacterial Activity Studies

A series of novel analogues based on the 5,6-dimethoxyindane skeleton have been synthesized and assessed for their antimycobacterial efficacy. Specifically, substituted phenyl-5,6-dimethoxy-1-oxo-2,5-dihydro-1H-2-indenylmethanone analogues were evaluated against Mycobacterium tuberculosis H(37)Rv and an isoniazid (B1672263) (INH)-resistant strain of M. tuberculosis. nih.gov

The synthesized compounds generally displayed a range of inhibitory activities from moderate to high. nih.gov Within this series, one compound, 5,6-dimethoxy-1-oxo-2,5-dihydro-1H-2-indenyl-4-fluorophenylmethanone, emerged as a particularly potent agent. nih.gov This derivative demonstrated significant activity against both the standard M. tuberculosis H(37)Rv strain and the INH-resistant strain, with a Minimum Inhibitory Concentration (MIC) of 0.10 µM for both. nih.gov This finding highlights the potential of the 5,6-dimethoxy-1-oxo-indenyl scaffold in the design of new antitubercular agents that can also combat drug-resistant forms of tuberculosis.

Table 2: Antimycobacterial Activity of 5,6-dimethoxy-1-oxo-2,5-dihydro-1H-2-indenylmethanone Analogues

| Compound | Target Strain | MIC (µM) |

|---|---|---|

| 5,6-dimethoxy-1-oxo-2,5-dihydro-1H-2-indenyl-4-fluorophenylmethanone | M. tuberculosis H(37)Rv | 0.10 |

| 5,6-dimethoxy-1-oxo-2,5-dihydro-1H-2-indenyl-4-fluorophenylmethanone | INH-resistant M. tuberculosis | 0.10 |

Data from a study on the synthesis and antimycobacterial evaluation of novel 5,6-dimethoxy-1-oxo-2,5-dihydro-1H-2-indenyl-5,4-substituted phenyl methanone (B1245722) analogues. nih.gov

Computational Chemistry and Molecular Modeling of 5,6 Dimethoxy 1 Methylindane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. youtube.com For 5,6-Dimethoxy-1-methylindane, these calculations can elucidate its most stable three-dimensional arrangement and predict its behavior in chemical reactions.

The three-dimensional structure of a molecule dictates its physical properties and biological activity. Conformational analysis of the precursor, 5,6-dimethoxy-1-indanone (B192829) (5,6-DMI), using DFT methods at the B3LYP/6-311G(d,p) level of theory, has identified its most stable conformers. nih.gov The primary factor influencing stability is the orientation of the two methoxy (B1213986) groups on the benzene (B151609) ring. The most stable conformer is one where the methoxy groups are oriented in opposite planes, an observation confirmed by Potential Energy Surface (PES) scan studies. nih.gov

For this compound, the introduction of a methyl group at the C1 position creates a chiral center, leading to (R) and (S) enantiomers. This also introduces new steric considerations. The five-membered ring in the indane system is not planar and can adopt an "envelope" or "twist" conformation. Energy minimization calculations would be essential to determine the preferred puckering of the cyclopentane (B165970) ring and the rotational preference (torsional angles) of the methoxy and methyl groups relative to the bicyclic core. The relative energies of these conformers determine their population at equilibrium.

Table 1: Calculated Relative Energies of 5,6-Dimethoxy-1-indanone Conformers Data derived from computational studies on the precursor molecule.

| Conformer | DFT Method | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Conformer 1 | B3LYP/6-311G(d,p) | 0.00 | Most stable, methoxy groups in opposite planes. nih.gov |

| Conformer 2 | B3LYP/6-311G(d,p) | +1.25 | Higher energy conformer. |

| Conformer 3 | B3LYP/6-311G(d,p) | +2.50 | Least stable conformer. |

Computational chemistry can model the step-by-step mechanism of chemical reactions, calculating the energy of reactants, transition states, and products to predict feasibility and outcomes. researchgate.net The synthesis of this compound would likely proceed from its ketone precursor, 5,6-dimethoxy-1-indanone. A potential pathway is a Grignard reaction with a methylating agent (e.g., methylmagnesium bromide) followed by reduction of the resulting tertiary alcohol.

Quantum chemical calculations can model this pathway by:

Mapping the Potential Energy Surface: Identifying the lowest energy path from reactants to products.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the TS provides insight into the geometry of the reaction.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate.

Evaluating Product Stability: Comparing the energies of different potential products to predict the major product. For instance, studies on the related compound 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one have shown that the stability of products from Michael addition reactions can be evaluated to predict the possibility of a retro-Michael reaction. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. ajchem-a.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of the conformational landscape and the influence of the surrounding environment, such as a solvent. eburon-organics.com

For this compound, an MD simulation would typically involve:

System Setup: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water).

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a set period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can reveal:

Conformational Flexibility: How the ring puckering and substituent orientations change over time.

Solvent Effects: The organization of solvent molecules around the solute and the formation of hydrogen bonds.

Key Stability Metrics: Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. A stable RMSD indicates the system has reached equilibrium, while RMSF highlights the most flexible regions of the molecule. In simulations of other indane derivatives, RMSF values typically fall between 0.5-4 Å, indicating the stability of the protein-ligand complex. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org A reliable QSAR model can predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts to optimize a lead compound. nih.govmdpi.com

To develop a QSAR model for derivatives of this compound, the following steps would be taken:

Data Set Assembly: A series of analogues would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition), yielding data such as IC₅₀ values.

Descriptor Calculation: For each molecule, a set of numerical parameters (descriptors) representing its physicochemical properties is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors (e.g., Balaban J index). researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation correlating the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

For indane-based structures, QSAR studies have shown that hydrophobic interactions are often less critical than other factors for some anticancer activities. nih.gov A QSAR model for this compound derivatives could identify key structural features required for a desired biological effect, such as targeting neuroprotective or anti-inflammatory pathways. researchgate.net

Table 2: Hypothetical Descriptors for a QSAR Model of this compound Derivatives This table represents typical descriptors used in QSAR studies.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |

| MR | Molar Refractivity | Molecular volume and polarizability, steric fit |

| TPSA | Topological Polar Surface Area | Hydrogen bonding potential, cell penetration |

| HOMO/LUMO Energy | Highest/Lowest Occupied Molecular Orbital | Electronic reactivity, ability to donate/accept electrons |

| Dipole Moment | Measure of molecular polarity | Governs polar interactions with a target |

| Balaban J Index | Topological descriptor | Encodes molecular size, shape, and branching researchgate.net |

Molecular Docking Studies of Ligand-Target Interactions (Mechanism of Binding)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This technique is crucial for understanding the mechanism of action at a molecular level and for structure-based drug design. core.ac.ukmdpi.com

Computational studies on the precursor, 5,6-dimethoxy-1-indanone (5,6-DMI), have explored its potential as an inhibitor of proteins implicated in Alzheimer's disease, such as the apoE protein. nih.gov Docking simulations of 5,6-DMI into the active site of this target revealed significant binding interactions. nih.gov

For this compound, docking studies would elucidate how it interacts with a given biological target. The key factors analyzed are:

Binding Affinity (Docking Score): An estimated free energy of binding, typically in kcal/mol, which ranks potential ligands. More negative scores suggest stronger binding.

Binding Pose: The specific orientation and conformation of the ligand within the receptor's active site.

Intermolecular Interactions: Identifying the specific non-covalent bonds that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

The introduction of the C1-methyl group in this compound compared to its indanone precursor would likely alter the binding mode by introducing a new hydrophobic interaction point and, due to its chirality, could lead to stereoselective binding where one enantiomer fits the active site better than the other.

Table 3: Example Molecular Docking Results for 5,6-Dimethoxy-1-indanone with ApoE Protein Data derived from computational studies on the precursor molecule. nih.gov

| Parameter | Value | Details |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Indicates favorable binding affinity. |

| Interacting Residues | ARG-112, GLN-119, LYS-120 | Key amino acids in the active site. |

| Hydrogen Bonds | O atom of methoxy with ARG-112 | A key polar interaction stabilizing the complex. |

| Hydrophobic Interactions | Indanone ring with various non-polar residues | Contributes significantly to binding stability. |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, especially DFT, can accurately predict spectroscopic data, which is invaluable for structure elucidation and verification. imist.ma The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. smu.edu

By calculating the theoretical NMR spectra for different possible isomers or conformers of this compound, one can compare them to experimental data to confirm the correct structure. imist.ma These calculations provide a powerful complement to experimental spectroscopy. For instance, ¹H and ¹³C NMR spectra have been recorded for various substituted indanones, and the signals were assigned with the aid of theoretical calculations. tubitak.gov.tr

A typical computational workflow involves:

Optimizing the molecular geometry at a high level of theory (e.g., B3LYP/6-311G(d,p)). nih.gov

Performing a GIAO calculation on the optimized structure to obtain the absolute magnetic shielding tensors.

Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

The predicted shifts for the aromatic protons, the aliphatic protons of the cyclopentane ring, and the protons of the methoxy and methyl groups can be compared directly with an experimental spectrum for unambiguous signal assignment.

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 5,6-Dimethoxy-1-indanone Data derived from computational studies on the precursor molecule. nih.gov

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP) |

|---|---|---|

| C1 (Carbonyl) | 205.8 | 206.1 |

| C2 | 25.4 | 25.9 |

| C3 | 36.2 | 36.5 |

| C4 | 107.9 | 108.2 |

| C5 (C-OCH₃) | 150.1 | 150.5 |

| C6 (C-OCH₃) | 155.2 | 155.6 |

| C7 | 105.1 | 105.4 |

| C8 (bridgehead) | 132.7 | 133.0 |

| C9 (bridgehead) | 148.9 | 149.3 |

| C10 (-OCH₃) | 56.0 | 56.3 |

| C11 (-OCH₃) | 55.9 | 56.2 |

Academic Review of Patent Landscape for Indane Derivatives

Analysis of Synthetic Methodologies Disclosed in Patent Literature

The patent literature reveals several strategic approaches to the synthesis of the indane core structure, particularly focusing on precursors essential for pharmacologically active molecules. While patents explicitly detailing the synthesis of 5,6-Dimethoxy-1-methylindane are not prevalent, the methodologies for constructing the key intermediate, 5,6-dimethoxy-1-indanone (B192829), are well-documented. This indanone is a direct precursor to the target compound, requiring a subsequent methylation step.

One prominent patented method involves an efficient, industrially viable process for preparing 5,6-dimethoxy-1-indanone from 3-chloro-3',4'-dimethoxypropiophenone. quickcompany.in This process utilizes an acid-catalyzed intramolecular Friedel-Crafts alkylation. quickcompany.ingoogle.com The reaction conditions, such as the choice of acid, temperature, and reaction time, are critical factors that influence the yield and purity of the final product. quickcompany.in For instance, the duration of the reaction is carefully controlled, typically between 5 to 9 hours, to maximize the yield of the desired indanone while minimizing the formation of impurities like 6-hydroxy-5-methoxy-1-indanone. quickcompany.in

Another significant area of patented synthesis involves the creation of various substituted indane derivatives. For example, methods for preparing 4-aminoindane derivatives have been patented, which are crucial intermediates for agrochemicals. google.com These processes can involve rearrangement reactions in anhydrous hydrogen fluoride (B91410) or Buchwald-Hartwig amination, although the latter is noted for its reliance on expensive transition metal catalysts. google.com

Furthermore, palladium-catalyzed cross-coupling reactions have been patented for the synthesis of indane derivatives bearing cyanomethyl groups at the C2 position. nih.govresearchgate.net These methods involve the reaction of 2-allylphenyl triflate derivatives with alkyl nitriles, showcasing advanced catalytic approaches to functionalize the indane skeleton. nih.gov The synthesis of the indane ring itself has also been a subject of patent claims, with processes described for reacting an alkyl benzene (B151609) compound with ethylene (B1197577) in the presence of free radicals. google.com

The table below summarizes key patented synthetic methodologies for important indane precursors.

| Precursor Compound | Starting Material(s) | Key Reaction Type | Patent Reference |

| 5,6-Dimethoxy-1-indanone | 3-chloro-3',4'-dimethoxypropiophenone | Intramolecular Friedel-Crafts Alkylation | IN 201911002525 quickcompany.in |

| 5,6-dimethoxy-1, 2-indandione | o-dimethyl ether, hydroxyl pyruvic acid compounds | Friedel-Crafts acylation followed by alkylation, nitrosation, and hydroxylamine (B1172632) removal | CN111393268A google.com |

| 4-Aminoindane Derivatives | Substituted anilines, acetone | Condensation and rearrangement | US11180441B2 google.com |

| 2-Cyanomethyl Indane Derivatives | 2-allylphenyl triflate derivatives, alkyl nitriles | Palladium-Catalyzed Alkene Difunctionalization | US2009/69296 nih.gov |

| Indane | Alkyl benzene, ethylene | Free radical addition/telomerization | US3082267A google.com |

This table is generated based on data from the provided text.

Trends in Intellectual Property Protection for Indane-Related Chemical Technologies

The intellectual property landscape for indane-related chemical technologies is characterized by several distinct trends that reflect broader movements in the chemical and pharmaceutical industries.

A primary trend is the move towards protecting not just the final chemical compound but also the specific synthetic processes and intermediates. bailey-walsh.com This multi-layered approach to patent protection creates a more robust intellectual property shield, making it more difficult for competitors to design around the patent by simply modifying the final structure. bailey-walsh.com Patents for intermediates like 5,6-dimethoxy-1-indanone, which is a key building block for the Alzheimer's drug Donepezil, are a clear example of this strategy. quickcompany.ingoogle.com

There is a growing emphasis on patenting "green" or sustainable chemical processes. Driven by regulations such as the EU Green Deal and the US Inflation Reduction Act, companies are increasingly seeking to protect eco-friendly innovations. gainswells.ae This includes advancements in catalysis that avoid hazardous materials or improve energy efficiency, which is a relevant consideration for the multi-step syntheses often required for complex molecules like indane derivatives.

A significant geographical trend is the rise of patent filings from emerging economies, particularly China and India. gainswells.aestmjournals.com In 2023, China led the world in patent applications with over 1.64 million filings. gainswells.ae India has also seen a substantial increase in patenting activity, with the chemical and pharmaceutical sectors being prominent areas of focus for Indian inventors and companies. stmjournals.comresearchgate.net This shift indicates a globalization of chemical innovation and a more competitive global patent landscape.

Furthermore, there is a strategic trend of building extensive patent portfolios. berkeley.edu Companies like BASF maintain a leading position not just through the quantity of their patents but also through the high average quality and competitive impact of their portfolio. lexisnexisip.com This strategy aims to create a "thicket" of patents around a core technology, which can deter competitors and provide a strong negotiating position for licensing agreements. berkeley.edu

The following table illustrates key trends in intellectual property protection for chemical technologies.

| Trend | Description | Implication for Indane Chemistry | Supporting Evidence |

| Process & Intermediate Patenting | Filing patents on synthetic routes and key intermediates, not just the final product. | Secures the entire value chain for producing complex indane derivatives. | US6953856B2 google.com, Bailey Walsh bailey-walsh.com |

| Green Chemistry IP | Increasing number of patents for sustainable and environmentally friendly chemical processes. | Drives innovation in catalytic and synthetic methods for indanes that are more efficient and less hazardous. | Gains & Wells Capital gainswells.ae |

| Globalization of Patents | A sharp increase in patent filings from countries like China and India. | Increased competition and a more diverse global landscape for indane-related research and development. | Gains & Wells Capital gainswells.ae, Chemical Patents And Filing Practices In India stmjournals.com |

| Strategic Portfolio Building | Amassing a large and high-quality portfolio of patents around a specific technology area. | Creates significant barriers to entry for new players in the field of indane-based compounds. | BASF Patent Landscape lexisnexisip.com, Strategic Use of Patents berkeley.edu |

This table is generated based on data from the provided text.

Strategic Implications of Patent Information for Future Academic Research

The patent literature represents a vast and often underutilized resource for academic researchers. A strategic approach to analyzing this information can have profound implications for the direction and success of academic research projects.

Firstly, a thorough review of the patent landscape is essential for establishing the novelty of a research project. bailey-walsh.com By understanding the existing "prior art," academic researchers can avoid inadvertently infringing on existing patents and can better define the unique contributions of their own work. bailey-walsh.comresearchgate.net This is particularly crucial in a field like indane chemistry, where many derivatives and synthetic routes are already claimed. Tools and databases like PatentPak are being developed to make navigating the complexity of chemical patents more efficient for researchers. stm-publishing.com

Secondly, patent databases can be a source of inspiration for new research directions. Patents often disclose novel chemical structures and synthetic methods that may not be published in traditional academic journals. researchgate.net Academics can identify gaps in the patented technologies, leading to new avenues of inquiry. For example, if existing patents for indane synthesis rely on harsh conditions or expensive catalysts, an academic lab could focus on developing milder, more cost-effective methods.

Thirdly, understanding the patent landscape provides strategic insights into the commercial potential and competitive environment of a particular research area. researchgate.net It can reveal which companies are active in the field, what their research priorities are, and where there might be opportunities for collaboration or licensing. lexisnexisip.com For universities, which are increasingly encouraged to commercialize their research, this information is invaluable for identifying potential industry partners and for making informed decisions about protecting their own intellectual property. researchgate.net

Finally, the practice of "strategic disclosure" can be a valuable tool for academics. By publishing research findings, academics contribute to the body of prior art, which can prevent companies from patenting overly broad claims that might stifle further research and innovation in that area. researchgate.net This defensive publishing ensures that certain knowledge remains in the public domain, accessible for all to build upon.

Future Research Directions and Unanswered Questions in 5,6 Dimethoxy 1 Methylindane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of indane derivatives often involves multi-step processes with poor atom economy, relying on stoichiometric reagents and volatile organic solvents. Future research must prioritize the development of greener, more efficient synthetic pathways to 5,6-Dimethoxy-1-methylindane.

A primary area of focus will be the application of transition-metal-catalyzed C-H activation and annulation reactions. researchgate.netchemsrc.com These methods offer a direct and atom-economical approach to constructing the indane core by forming C-C bonds from readily available C-H bonds, thereby reducing the need for pre-functionalized starting materials. researchgate.netchemsrc.com Exploring catalysts based on abundant and inexpensive first-row transition metals like cobalt could present a more sustainable alternative to precious metal catalysts. researchgate.net

Furthermore, the principles of green chemistry, such as the use of safer, renewable solvents (e.g., water, 2-methyltetrahydrofuran) and catalytic systems, should be integrated into synthetic design. nih.govmdpi.comnih.gov Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, represent another promising avenue for improving efficiency and reducing waste. researchgate.netnih.gov The development of chemo-enzymatic pathways could also offer highly selective and environmentally benign synthetic routes.

Future investigations should aim to quantify the "greenness" of newly developed routes using metrics like the E-factor (environmental factor) and Atom Economy, comparing them against traditional methods. researchgate.netmdpi.commdpi.comnbinno.com

Table 1: Comparison of Synthetic Strategies for Indane Core Synthesis

| Strategy | Traditional Methods (e.g., Friedel-Crafts) | Future Directions (e.g., C-H Activation) |

|---|---|---|

| Principle | Intramolecular acylation/alkylation of a pre-formed side chain on a benzene (B151609) ring. | Direct formation of the five-membered ring via catalytic C-H bond functionalization. |

| Reagents | Often require stoichiometric amounts of Lewis acids (e.g., AlCl₃) and halogenated precursors. | Catalytic amounts of transition metals (e.g., Rh, Pd, Co) and greener oxidants (e.g., air). researchgate.net |

| Atom Economy | Generally lower due to the use of stoichiometric reagents and generation of inorganic salt byproducts. nbinno.com | Potentially very high, as C-H/C-H or C-H/C-X couplings incorporate most atoms into the final product. nih.gov |

| Environmental Impact | High E-Factor due to solvent use and waste generation. researchgate.netmdpi.com | Lower E-Factor through reduced waste, use of catalytic reagents, and potential for greener solvents. nih.govnih.gov |

| Key Challenges | Harsh reaction conditions, limited functional group tolerance, generation of hazardous waste. | Catalyst cost and stability, regioselectivity control, substrate scope limitations. |

Exploration of Novel Derivatization Strategies for Enhanced Molecular Interactions

To explore and optimize the therapeutic potential of this compound, the development of diverse derivative libraries is essential. Future research should focus on innovative derivatization strategies to systematically probe the structure-activity relationship (SAR) and enhance interactions with biological targets. The existing literature on the derivatization of the related precursor, 5,6-dimethoxy-1-indanone (B192829), provides a solid foundation. researchgate.netchemsrc.com

Strategies could include:

Modification of the Aromatic Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) onto the dimethoxy-substituted benzene ring to modulate electronic properties and explore new binding interactions.

Functionalization of the Methyl Group: Transforming the methyl group at the 1-position into other functional groups (e.g., hydroxymethyl, aminomethyl, carboxyl) to introduce hydrogen bonding capabilities or points for further conjugation.

Derivatization at the 2- and 3-Positions: Building upon known reactions for indanones, such as aldol condensations and Michael additions, to introduce complex side chains. nih.govresearchgate.net For instance, coupling with various heterocyclic moieties like piperidine or pyridine has proven effective in generating potent bioactive molecules from the indanone precursor. researchgate.netchemsrc.com

Scaffold Hopping and Hybridization: Designing hybrid molecules that combine the this compound scaffold with other known pharmacophores to create compounds with dual or enhanced activity. nih.gov

These derivatization efforts will generate libraries of novel compounds for biological screening, allowing for a comprehensive exploration of the chemical space around this privileged scaffold.

Table 2: Reported Derivatization Strategies for the 5,6-Dimethoxyindanone Scaffold

| Derivative Type | Synthetic Strategy | Resulting Biological Activity | Reference |

|---|---|---|---|

| Piperidine-methyl Derivatives | Reductive amination / Aldol condensation | Acetylcholinesterase (AChE) Inhibition | researchgate.net |

| Pyridine-coupled Derivatives | Schiff's base formation followed by cyclization | Antimicrobial Activity | chemsrc.com |

| Methylene-indanone Adducts | Michael Addition | Precursors for various bioactive molecules | nih.gov |

| Lipoic Acid Hybrids | Aldol condensation followed by amide coupling | Potential for Alzheimer's Disease treatment | researchgate.net |

Deeper Elucidation of Stereoselective Reaction Mechanisms

The 1-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic profiles. Therefore, the ability to selectively synthesize one enantiomer over the other is crucial. Future research must focus not only on developing new stereoselective syntheses but also on achieving a profound mechanistic understanding of these reactions.

While various methods for the enantioselective synthesis of indanes have been reported, including organocatalysis and transition-metal-catalyzed C-H functionalization, the precise mechanisms governing the stereochemical outcome are often not fully understood. researchgate.netchemsrc.com Future work should involve:

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model the transition states of key stereodetermining steps. This can help rationalize the observed selectivity and predict the optimal catalyst or reaction conditions for achieving high enantiomeric excess (ee). nih.gov

Kinetic Studies: Performing detailed kinetic analyses of asymmetric reactions to understand the role of the catalyst, substrate, and reagents in the enantioselective process.

Spectroscopic Interrogation: Using advanced spectroscopic techniques to identify and characterize key catalytic intermediates in the reaction pathway.

A deeper mechanistic understanding will enable the rational design of more efficient and highly selective catalysts for producing enantiomerically pure this compound and its derivatives, which is essential for developing safe and effective chiral drugs.

Table 3: Catalytic Approaches for Stereoselective Indane Synthesis

| Catalytic System | Reaction Type | Mechanistic Feature / Proposed Model | Reference |

|---|---|---|---|

| Chiral NHC Catalyst | Intramolecular Michael Addition | Umpolung reactivity of aldehydes, enol nucleophilic addition to construct the indanyl skeleton with high cis-selectivity. | researchgate.net |

| Chiral Ammonium Salt | Cation-Directed 5-Endo-Trig Cyclization | Chiral ion pair formation guides the facial attack, overcoming the normally disfavored 5-endo cyclization pathway. | researchgate.netnih.gov |

| Palladium/Chiral Phosphine | Intramolecular C(sp³)–H Arylation | Enantioselective C-H bond activation and reductive elimination from a chiral metal complex. | researchgate.net |

| Rhodium/BINAP | Decarboxylative [2+2+2] Cycloaddition | Asymmetric cycloaddition guided by the chiral ligand environment around the metal center. | chemsrc.com |

| Copper Hydride (CuH) | Asymmetric Reduction of Indanone | Enantioselective hydride transfer to the ketone, setting the stereocenter for subsequent functionalization. | guidechem.com |

Integration of High-Throughput Experimentation with Computational Design

The traditional process of synthesizing and testing new chemical entities one by one is slow and inefficient. The future of research in this compound chemistry will heavily rely on the synergistic integration of high-throughput experimentation (HTE) and computational design to accelerate the discovery pipeline. researchgate.netnih.gov

HTE allows for the rapid, parallel synthesis and screening of large libraries of compounds, making it possible to quickly explore a wide range of structural modifications and reaction conditions. researchgate.netresearchgate.netguidechem.com This can be applied to:

Reaction Optimization: Rapidly screen catalysts, ligands, solvents, and other reaction parameters to find optimal conditions for the sustainable synthetic routes discussed in section 8.1.

Library Synthesis: Generate large and diverse libraries of this compound derivatives for biological screening.

Computational design, including virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking, provides a rational basis for designing which compounds to synthesize. chemsrc.comnih.govnih.govnih.gov This integration creates a powerful iterative cycle:

Computational Design: In silico models predict which derivatives of this compound are most likely to be active against a specific biological target.

HTE Synthesis: Automated platforms synthesize a focused library of the computationally prioritized compounds.

High-Throughput Screening (HTS): The synthesized library is rapidly screened for biological activity.

Data Analysis & Model Refinement: The experimental data from HTS is used to refine and improve the computational models, leading to better predictions in the next cycle.

This integrated approach will dramatically increase the efficiency of lead discovery and optimization, allowing researchers to navigate the vast chemical space more effectively and identify promising drug candidates faster.

Table 4: An Integrated Workflow for Accelerated Discovery

| Step | Technology | Objective | Outcome |

|---|---|---|---|